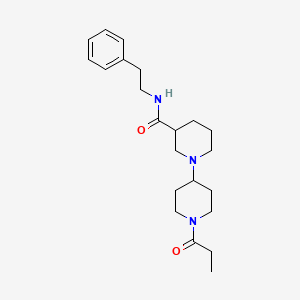![molecular formula C17H16N4O6 B3869880 7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3869880.png)
7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
説明
The compound “7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1, a protein involved in DNA repair damage . These compounds have shown promising activity against human cancer cell lines .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid . This process is catalyzed by SnO2/SiO2 nanocomposite . The reaction proceeds smoothly under ultrasonic irradiation at 75 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the active site of the enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Knoevenagel condensation followed by cyclization . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .科学的研究の応用
Green Chemistry Approaches
One area of research involving this compound is in the field of green chemistry. A study by Veisi, Maleki, and Farokhzad (2017) detailed the use of an electroorganic reaction for synthesizing derivatives of this compound, highlighting an environmentally friendly procedure with high yields and wide application potential (Veisi, Maleki, & Farokhzad, 2017).
Synthesis and Antibacterial Activity
Another significant application is in the synthesis of new compounds for antibacterial activity. For instance, Asadian, Davoodnia, and Beyramabadi (2018) synthesized new pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones from derivatives of this compound, showing potential antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Catalysis and Synthesis
The compound has also been used in catalysis. Goudarziafshar, Moosavi-Zare, and Khazael (2021) reported its preparation as an amine and its subsequent use in a reaction involving salicylaldehyde and Ni(NO3)2.6H2O, demonstrating its utility in catalytic synthesis (Goudarziafshar, Moosavi-Zare, & Khazael, 2021).
Antimicrobial Activities
Additionally, Mohammadi Ziarani et al. (2015) explored the antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives synthesized using this compound, showing effectiveness against fungi and gram-positive and negative bacteria (Mohammadi Ziarani, Nasab, Rahimifard, & Soorki, 2015).
作用機序
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with PARP-1, which is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway . It inhibits PARP-1, which is involved in DNA repair damage . As a result, the DNA repair mechanism of cancer cells is compromised, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 leads to genomic dysfunction and cell death in these cancer cells .
将来の方向性
特性
IUPAC Name |
7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6/c1-24-9-4-7(5-10(25-2)13(9)26-3)11-8(6-18)14(19)27-16-12(11)15(22)20-17(23)21-16/h4-5,11H,19H2,1-3H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHCOVQARPUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2,4-dihydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3869799.png)

![2-cyano-2-[(2-methoxyphenyl)hydrazono]ethanethioamide](/img/structure/B3869813.png)
![1-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B3869815.png)
![2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B3869817.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869822.png)
![methyl 4-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]benzoate](/img/structure/B3869831.png)


![2'-{[3-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3869859.png)
![4-[(4'-methoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B3869870.png)
![1-(3,4-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3869887.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3869893.png)
![ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate](/img/structure/B3869894.png)